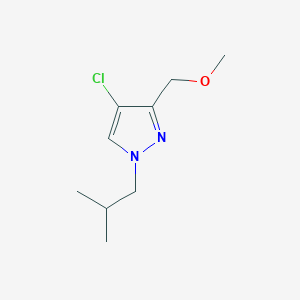
4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds in various crops. It was first introduced in the market in 1977 and has since become a popular choice among farmers due to its effectiveness and low toxicity.
Wirkmechanismus
4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole works by inhibiting the biosynthesis of carotenoids in plants, which are essential pigments that protect plants from oxidative stress. This leads to the destruction of the chloroplasts in the plant cells, causing the plant to wither and die. 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole is absorbed by the leaves and roots of the plant and is translocated throughout the plant, making it an effective herbicide for both pre-emergent and post-emergent weed control.
Biochemical and Physiological Effects
4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole has been found to have a low toxicity profile and does not cause any significant harm to humans or animals. However, it can cause eye and skin irritation if it comes into contact with these areas. 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole is metabolized by the liver and excreted in the urine. It does not accumulate in the body and is rapidly eliminated.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole is a useful tool for studying the effects of herbicides on plant growth and development. It can be used in laboratory experiments to study the mechanism of action of herbicides and their effect on various crops. However, 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole has limitations in terms of its specificity and selectivity. It can also have non-target effects on other plants and organisms in the environment.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole. One area of interest is the development of new formulations that are more effective and less toxic. Another area of research is the study of the long-term effects of 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole on the environment and its potential impact on human health. Additionally, research can be done to explore the use of 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole in combination with other herbicides to improve weed control and reduce the risk of herbicide resistance. Finally, there is a need for more research on the non-target effects of 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole on other plants and organisms in the environment.
Conclusion
In conclusion, 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole is a widely used herbicide that has been extensively studied for its herbicidal properties and its effect on various crops. It works by inhibiting the biosynthesis of carotenoids in plants, leading to the destruction of the chloroplasts in the plant cells. 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole has a low toxicity profile and does not cause any significant harm to humans or animals. However, it can have non-target effects on other plants and organisms in the environment. Future research on 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole should focus on the development of new formulations, the study of its long-term effects on the environment and human health, and the exploration of its use in combination with other herbicides.
Synthesemethoden
4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole is synthesized by the reaction of 2-chloro-2,2-dimethylpropanenitrile with hydrazine hydrate, followed by reaction with formaldehyde and isobutyl alcohol. The resulting product is then chlorinated with thionyl chloride to yield 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole. The synthesis method is relatively straightforward and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole has been extensively studied for its herbicidal properties and its effect on various crops. It has been found to be effective in controlling a wide range of weeds, including annual grasses, broadleaf weeds, and sedges. Research has also shown that 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole has a low toxicity profile and does not cause any significant harm to the environment.
Eigenschaften
IUPAC Name |
4-chloro-3-(methoxymethyl)-1-(2-methylpropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O/c1-7(2)4-12-5-8(10)9(11-12)6-13-3/h5,7H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYNYBQQPXFETJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)COC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2933913.png)

![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride](/img/structure/B2933915.png)




![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2933926.png)
![3-(2,6-dichlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2933928.png)

![6-chloro-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2933930.png)

![N-(2,4-dimethoxyphenyl)-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2933933.png)